molecular formula C7H6ClNO2 B146361 4-Chloro-3-nitrotoluene CAS No. 89-60-1

4-Chloro-3-nitrotoluene

Cat. No.: B146361
CAS No.: 89-60-1
M. Wt: 171.58 g/mol
InChI Key: NWESJZZPAJGHRZ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is a pale yellow solid and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

4-Chloro-3-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)Cl

Mode of Action

The exact mode of action of this compound is not well understood. It is known that nitrotoluenes can undergo various chemical reactions, including reduction, oxidation, and substitution, which can lead to the formation of different metabolites. These metabolites can interact with cellular targets, leading to changes in cellular function .

Biochemical Pathways

It’s known that aromatic compounds can be degraded by microorganisms through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms, which can then metabolize them through various biochemical pathways .

Pharmacokinetics

The metabolites may then be excreted through the urine or feces .

Result of Action

These effects could potentially lead to various health effects, including skin and eye irritation, respiratory problems, and potential organ damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, it is known to be toxic to aquatic life, with long-lasting effects . Therefore, its use and disposal must be carefully managed to minimize environmental impact .

Biochemical Analysis

Biochemical Properties

Nitroarene dioxygenase, an enzyme involved in the biodegradation of nitroaromatic pollutants, has been shown to have activity towards similar compounds . This suggests that 4-Chloro-3-nitrotoluene may interact with this enzyme, potentially serving as a substrate for its catalytic activity.

Metabolic Pathways

Nitroaromatic compounds are known to be metabolized through various pathways, including reduction and conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrotoluene can be synthesized through a multi-step process involving the nitration and chlorination of toluene. The general steps are as follows:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce nitrotoluene. The reaction is typically carried out at a temperature range of 30-50°C.

    Chlorination: The nitrotoluene is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is conducted at a temperature range of 60-80°C to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: NaOH, NH3

    Oxidation: KMnO4, H2SO4

Major Products Formed

    Reduction: 4-Chloro-3-aminotoluene

    Substitution: 4-Hydroxy-3-nitrotoluene, 4-Amino-3-nitrotoluene

    Oxidation: 4-Chloro-3-nitrobenzoic acid

Scientific Research Applications

4-Chloro-3-nitrotoluene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-3-nitrotoluene can be compared with other similar compounds such as:

    4-Nitrotoluene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    3-Chloro-4-nitrotoluene: The positions of the chlorine and nitro groups are reversed, leading to different reactivity and applications.

    2-Chloro-4-nitrotoluene: The chlorine atom is at the second position, affecting the compound’s chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical synthesis processes.

Properties

IUPAC Name

1-chloro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESJZZPAJGHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058995
Record name Benzene, 1-chloro-4-methyl-2-nitro-
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Molecular Weight

171.58 g/mol
Source PubChem
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CAS No.

89-60-1
Record name 4-Chloro-3-nitrotoluene
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Record name Benzene, 1-chloro-4-methyl-2-nitro-
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Record name 4-CHLORO-3-NITROTOLUENE
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Record name Benzene, 1-chloro-4-methyl-2-nitro-
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Record name 4-chloro-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the temperature dependence of the chlorine-35 NQR frequency in 4-chloro-3-nitrotoluene?

A1: Studies have shown that the chlorine-35 Nuclear Quadrupole Resonance (NQR) frequency in this compound changes with temperature []. While no major phase transitions were observed between 77-297 K, there was a possible weak transition noted around 90 K []. This information is helpful for understanding the molecular dynamics and potential intermolecular interactions of the compound at different temperatures.

Q2: Can you describe a successful synthesis route for this compound?

A2: While not explicitly described in the provided abstracts, this compound can be synthesized via the nitration of 4-chlorotoluene. Careful control of reaction conditions is essential to ensure regioselectivity, favoring the desired isomer formation.

Q3: Are there any computational studies on this compound?

A3: Yes, research exists utilizing computational methods to study this compound []. Techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman) spectroscopy, and density functional theory (DFT) calculations have been employed to investigate its structural properties and electronic structure []. These studies contribute to a deeper understanding of the molecule's behavior at an atomic and electronic level.

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